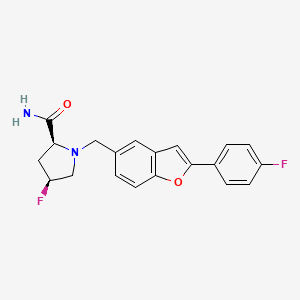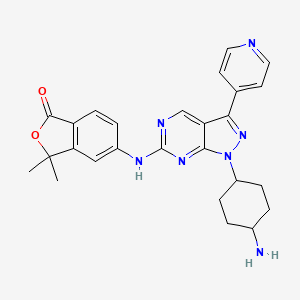
Hpk1-IN-39
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hematopoietic progenitor kinase 1 inhibitor 39 is a compound that targets hematopoietic progenitor kinase 1, a member of the mitogen-activated protein kinase kinase kinase kinase family. Hematopoietic progenitor kinase 1 is known to negatively regulate immune cells, including T cells, B cells, and dendritic cells. By inhibiting hematopoietic progenitor kinase 1, hematopoietic progenitor kinase 1 inhibitor 39 enhances immune responses, making it a promising candidate for cancer immunotherapy .
Méthodes De Préparation
The synthesis of hematopoietic progenitor kinase 1 inhibitor 39 involves several steps, including the use of structure-based virtual screening and kinase inhibition assays to identify potent inhibitors. The synthetic route typically involves the preparation of isoindolone compounds, which are then modified to enhance their inhibitory activity against hematopoietic progenitor kinase 1 . Industrial production methods for hematopoietic progenitor kinase 1 inhibitor 39 are still under development, but they generally involve optimizing the synthetic route to improve yield and reduce production costs .
Analyse Des Réactions Chimiques
Hematopoietic progenitor kinase 1 inhibitor 39 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions are typically derivatives of the original compound, which may have enhanced inhibitory activity or improved pharmacokinetic properties .
Applications De Recherche Scientifique
Hematopoietic progenitor kinase 1 inhibitor 39 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of hematopoietic progenitor kinase 1 in various signaling pathways. In biology, it is used to investigate the effects of hematopoietic progenitor kinase 1 inhibition on immune cell function. In medicine, hematopoietic progenitor kinase 1 inhibitor 39 is being explored as a potential therapeutic agent for cancer immunotherapy, as it enhances the activation of T cells, B cells, and dendritic cells . In industry, hematopoietic progenitor kinase 1 inhibitor 39 is being developed as a drug candidate for the treatment of various cancers .
Mécanisme D'action
The mechanism of action of hematopoietic progenitor kinase 1 inhibitor 39 involves the inhibition of hematopoietic progenitor kinase 1 activity. Hematopoietic progenitor kinase 1 is a negative regulator of immune cell activation, and its inhibition leads to enhanced activation of T cells, B cells, and dendritic cells. This enhanced activation results in improved anti-tumor immune responses, making hematopoietic progenitor kinase 1 inhibitor 39 a promising candidate for cancer immunotherapy .
Comparaison Avec Des Composés Similaires
Hematopoietic progenitor kinase 1 inhibitor 39 is unique in its potent and selective inhibition of hematopoietic progenitor kinase 1. Similar compounds include other hematopoietic progenitor kinase 1 inhibitors, such as ISM9182A and NDI-101150, which also target hematopoietic progenitor kinase 1 but may have different pharmacokinetic properties and inhibitory activities . Hematopoietic progenitor kinase 1 inhibitor 39 stands out due to its high potency and selectivity, making it a valuable tool for studying hematopoietic progenitor kinase 1 signaling and a promising candidate for cancer immunotherapy .
Propriétés
Formule moléculaire |
C26H27N7O2 |
|---|---|
Poids moléculaire |
469.5 g/mol |
Nom IUPAC |
5-[[1-(4-aminocyclohexyl)-3-pyridin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl]amino]-3,3-dimethyl-2-benzofuran-1-one |
InChI |
InChI=1S/C26H27N7O2/c1-26(2)21-13-17(5-8-19(21)24(34)35-26)30-25-29-14-20-22(15-9-11-28-12-10-15)32-33(23(20)31-25)18-6-3-16(27)4-7-18/h5,8-14,16,18H,3-4,6-7,27H2,1-2H3,(H,29,30,31) |
Clé InChI |
JQAMDXASOXXSKS-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)NC3=NC=C4C(=NN(C4=N3)C5CCC(CC5)N)C6=CC=NC=C6)C(=O)O1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


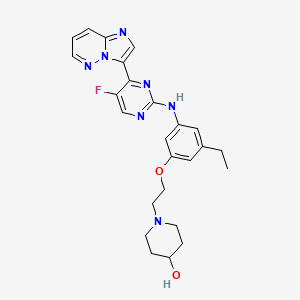
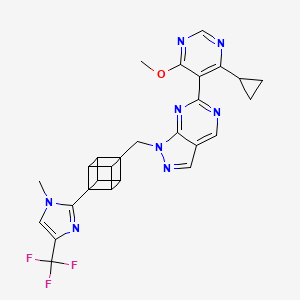
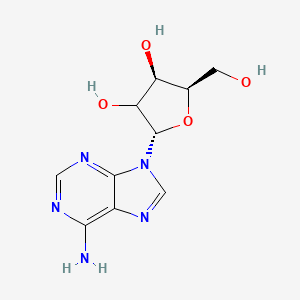
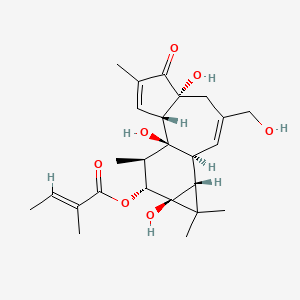
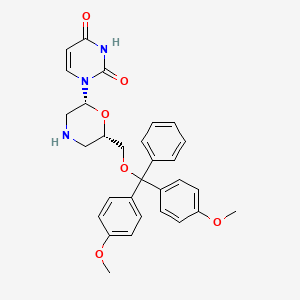
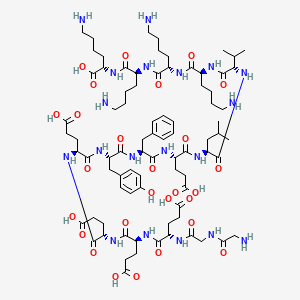
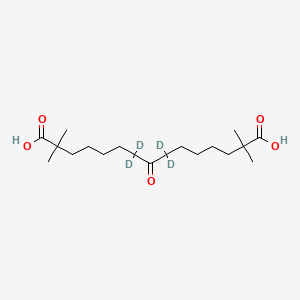
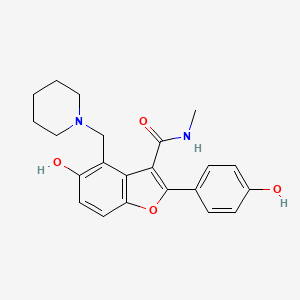
![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-fluoropyrimidin-2-one](/img/structure/B12389242.png)
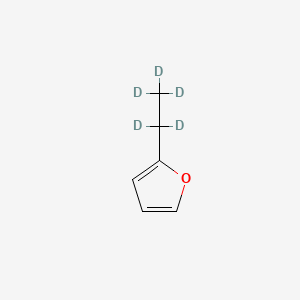
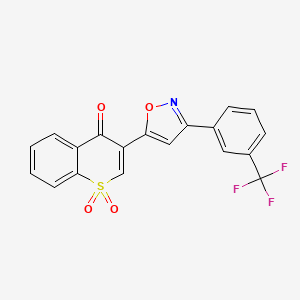
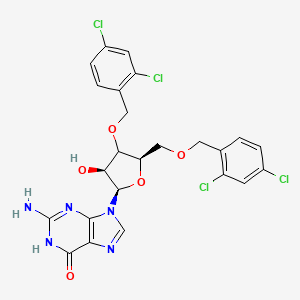
![2-[[(2R,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy]propanedioic acid](/img/structure/B12389251.png)
